molecular formula C24H19O2P B179986 Methyl 2-diphenylphosphino-1-naphthoate CAS No. 178176-78-8

Methyl 2-diphenylphosphino-1-naphthoate

Cat. No.: B179986
CAS No.: 178176-78-8
M. Wt: 370.4 g/mol
InChI Key: QNDSZNKYBYBYAE-UHFFFAOYSA-N
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Description

Methyl 2-diphenylphosphino-1-naphthoate is an organophosphorus compound with the molecular formula C24H19O2P. It is a derivative of naphthalene, featuring a diphenylphosphino group attached to the second carbon of the naphthalene ring and a methyl ester group at the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-diphenylphosphino-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-naphthoic acid with diphenylphosphine chloride in the presence of a base such as triethylamine. The resulting 2-diphenylphosphino-1-naphthoic acid is then esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-diphenylphosphino-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-diphenylphosphino-1-naphthoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-diphenylphosphino-1-naphthoate primarily involves its ability to coordinate with metal centers. The diphenylphosphino group acts as a ligand, forming stable complexes with transition metals. These metal-ligand complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand in catalysis.

    Methyl 2-diphenylphosphino-1-anthracenoate: A similar compound with an anthracene backbone instead of naphthalene.

    Diphenylphosphinoethane: A bidentate ligand with two phosphine groups.

Uniqueness: Methyl 2-diphenylphosphino-1-naphthoate is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where it can enhance reaction rates and selectivity compared to other phosphine ligands .

Properties

IUPAC Name

methyl 2-diphenylphosphanylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O2P/c1-26-24(25)23-21-15-9-8-10-18(21)16-17-22(23)27(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDSZNKYBYBYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 66.6 g (0.195 mol) of 1-carbomethoxy-2-(trifluoromethylsulfonyloxy)naphthalene in 450 ml DMF were added, under a nitrogen atmosphere, 3.65 g NiCl2 (dppe) (6.9 mmol) and 35 ml ClPPh2 (0.195 mol). The reaction mixture was cooled in an ice-water bath and 15 g zinc (20% excess) was added portionwise at 8°-15° C. The mixture was then heated to 108° C. for 2 hours, cooled to 50° C., filtered through silica and washed with three 20 ml portions of methanol. The filtrate was concentrated under vacuum to half of its original volume and allowed to crystallize at 0°-4° C. The product was collected and washed with methanol. Further concentration of the filtrate caused additional material to crystallize. The total yield of the title compound was 66.3 g (92%).
Quantity
66.6 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.65 g
Type
catalyst
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Diphenylphosphine (0.55 mL, 3.16 mmol, 1 eq) was added to a stirred solution of methyl 2-trifluoromethanesulfonyloxy-1-naphthoate (1.047 g, 3.13 mmol, 1 eq), triethylamine (0. 5 mL, 3.59 mmol, 1.1 eq), 1,4-bis(diphenylphosphino)butane (dppb) (0.03 g, 0.07 mmol, 0.02 eq) and palladium acetate (0.005 g, 0.02 mmol, 0.006 eq) in degassed MeCN (10 mL) instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and an aliquot taken for NMR analysis.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
1.047 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Diphenylphosphine (0.72 mL, 4.14 mmol, 1 eq) was added to a stirred solution of methyl 2-trifluoromethanesulfonyloxy-1-naphthoate (1.373 g, 4.11 mmol, 1 eq), triethylamine (0.64 mL, 4.59 mmol, 1.1 eq) and palladium acetate (0.005 g, 0.02 mmol, 0.005 eq) in degassed DMSO (10 mL) instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and an aliquot taken for NMR analysis.
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1.373 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A stirred solution of methyl 2-trifluoromethanesulfonyloxy-1-naphthoate (52.7 g, 158 mmol, 1 eq), triethylamine (26.5 ml, 190 mmol, 1.2 eq) and palladium acetate (0.15 g, 0.7 mmol, 0.004 eq) in acetonitrile (600 ml) was sparged with nitrogen for 30 minutes. Diphenylphosphine (29.4 g, 158 mmol, 1 eq) was added instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and concentrated under reduced pressure to approximately half its original volume. Methanol (50 ml) was added and the mixture concentrated a little more under reduced pressure. The product crystallised from this mixture and was collected by filtration and washed with ice-cold methanol (200 ml) and dried under vacuum at ambient temperature; 31p NMR (162 mHz; CDCl3): δ−7.8. Yield 54.1 g, 92%
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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